Methylmethaqualone

説明

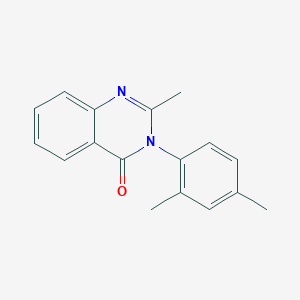

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDMUROZIYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172675 | |

| Record name | 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1915-80-6 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842OA0464Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Methylmethaqualone

Overview of Methylmethaqualone Synthesis Routes

The synthesis of this compound, like other 2,3-disubstituted-4(3H)-quinazolinones, can be achieved through several established synthetic pathways. These routes typically involve the condensation of an anthranilic acid derivative with an appropriate amine and a source for the C-2 methyl group.

One of the most common and direct methods is the condensation of N-acetylanthranilic acid with 2,4-dimethylaniline (B123086) . This approach, a variation of the Niementowski quinazoline (B50416) synthesis, directly introduces the required substituents at the 2 and 3 positions of the quinazolinone ring. ftveti.edu.etmdma.ch

Another significant route proceeds via a benzoxazinone (B8607429) intermediate . In this two-step process, anthranilic acid is first acetylated and cyclized to form 2-methyl-3,1-benzoxazin-4-one (acetanthranil). This intermediate is then reacted with 2,4-dimethylaniline, which opens the oxazinone ring and subsequently cyclizes to form this compound. mdma.ch

A one-pot synthesis is also a viable and efficient method. This approach combines anthranilic acid, an acetylating agent (like acetic anhydride), and 2,4-dimethylaniline in a single reaction vessel, often with a condensing agent, to form the final product without isolating the intermediates. mdma.ch

The Niementowski quinazoline synthesis offers a broader framework for quinazolinone synthesis, involving the reaction of anthranilic acids with amides. wikipedia.org While the classic Niementowski reaction uses formamide, modifications allow for the synthesis of 2-substituted quinazolinones. Microwave-assisted variations of these syntheses have been developed to improve yields and reduce reaction times. nih.gov

Precursor Compounds and Reagents in this compound Production

The synthesis of this compound relies on a set of key precursor compounds and reagents. The choice of precursors dictates the specific synthetic route employed.

Core Precursors:

| Precursor Compound | Role in Synthesis |

| Anthranilic acid | The fundamental building block providing the benzene (B151609) ring and the nitrogen atom at position 1 of the quinazolinone core. |

| N-Acetylanthranilic acid | A key intermediate or starting material that provides the quinazolinone backbone and the methyl group at the C-2 position. It is typically prepared by the acetylation of anthranilic acid with acetic anhydride (B1165640). mdma.ch |

| 2,4-Dimethylaniline | The source of the 3-(2,4-dimethylphenyl) substituent, a defining feature of this compound. nih.gov |

| Acetic anhydride | A common acetylating agent used to convert anthranilic acid to N-acetylanthranilic acid or to form the acetanthranil intermediate. mdma.ch |

Key Reagents and Solvents:

| Reagent/Solvent | Function in Synthesis |

| Phosphorus trichloride (B1173362) (PCl₃) or Phosphorus oxychloride (POCl₃) | Often used as condensing agents or catalysts to facilitate the cyclization reaction between N-acetylanthranilic acid and the aniline. ftveti.edu.et |

| Polyphosphoric acid (PPA) | A dehydrating and cyclizing agent that can be used in one-pot syntheses from anthranilic acid. mdma.ch |

| Toluene (B28343) or Xylene | Common inert solvents for the condensation reaction, allowing for heating to the required temperatures. ftveti.edu.et |

| Pyridine | Can be used as a solvent and a base to facilitate the reaction. |

| Acidic or Basic Catalysts | Depending on the specific reaction, acids or bases may be employed to catalyze the condensation and cyclization steps. |

Reaction Conditions and Catalysis in Quinazolinone Synthesis

The formation of the quinazolinone ring in the synthesis of this compound is influenced by reaction conditions and the use of catalysts.

The condensation of N-acetylanthranilic acid with 2,4-dimethylaniline typically requires elevated temperatures, often achieved by refluxing in a high-boiling inert solvent like toluene or xylene. ftveti.edu.et The reaction is often facilitated by a dehydrating or condensing agent, such as phosphorus trichloride or phosphorus oxychloride, which activates the carboxylic acid group for reaction with the amine. ftveti.edu.et

In one-pot syntheses starting from anthranilic acid, a mixture of the acid, acetic anhydride, and 2,4-dimethylaniline can be heated together. mdma.ch Polyphosphoric acid can also serve as both a solvent and a catalyst in these reactions, promoting both the acylation and the subsequent cyclization. mdma.ch

Microwave-assisted synthesis has emerged as a modern technique to accelerate quinazolinone formation. nih.gov This method can significantly reduce reaction times and, in some cases, improve yields by efficiently heating the reaction mixture. These reactions can be performed under solvent-free conditions or with a minimal amount of a high-dielectric solvent. nih.gov

The choice of catalyst is crucial. Lewis acids or protic acids can be used to activate the carbonyl group of the N-acetylanthranilic acid or the benzoxazinone intermediate, making it more susceptible to nucleophilic attack by the amine.

Advanced Purification Techniques for this compound Isolation

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, byproducts, and residual catalysts. Standard and advanced purification techniques are employed to achieve a high degree of purity.

Recrystallization is a common and effective method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical and is determined by the solubility characteristics of this compound.

Chromatographic techniques are employed for more challenging purifications or to achieve very high purity.

Column chromatography using a stationary phase like silica (B1680970) gel or alumina (B75360) can separate this compound from impurities based on differences in polarity. A suitable eluent or solvent system is chosen to move the components down the column at different rates.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, can be used for the final purification of small to moderate quantities of the compound to a very high purity level.

Acid-base extraction can be utilized to remove acidic or basic impurities. Since this compound is a neutral compound, it will remain in the organic phase while acidic precursors or byproducts can be extracted into an aqueous basic solution, and basic precursors can be extracted into an aqueous acidic solution.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like NMR and mass spectrometry.

Clandestine Synthesis Routes and Impurity Profiling

The clandestine synthesis of this compound is likely to mirror the methods used for the illicit production of methaqualone, focusing on simplicity and the availability of precursors. unodc.org Clandestine laboratories often employ less-than-optimal reaction conditions and purification methods, leading to a product with a characteristic impurity profile. unodc.orgresearchgate.net

Likely Clandestine Routes:

Clandestine chemists are likely to favor one-pot or two-step syntheses due to their relative simplicity. unodc.org The reaction of N-acetylanthranilic acid with 2,4-dimethylaniline using a dehydrating agent is a probable route. ftveti.edu.et Alternatively, starting from anthranilic acid, acetic anhydride, and 2,4-dimethylaniline in a one-pot reaction is also a feasible clandestine method. mdma.ch The use of readily available industrial chemicals as solvents and catalysts is expected.

Impurity Profiling:

Impurity profiling is a critical tool in forensic chemistry to identify the synthetic route used to produce a substance and to potentially link different batches to a common source. researchgate.netojp.gov The impurities in clandestinely produced this compound can arise from several sources:

Unreacted starting materials: Residual N-acetylanthranilic acid, anthranilic acid, or 2,4-dimethylaniline.

Byproducts of the main reaction: Incomplete cyclization can lead to the formation of N-(2-(2,4-dimethylphenylcarbamoyl)phenyl)acetamide. Side reactions, such as the self-condensation of precursors or reactions with impurities in the starting materials, can also occur.

Degradation products: Decomposition of the final product or intermediates due to harsh reaction conditions.

Reagents and catalysts: Traces of solvents, catalysts, and their breakdown products.

Analytical Techniques for Impurity Profiling:

Forensic laboratories employ advanced analytical techniques to identify and quantify these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. researchgate.netojp.gov

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is used for the analysis of non-volatile impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about unknown impurities.

The specific profile of impurities can provide valuable intelligence about the synthetic method, the skill of the chemist, and the chemical precursors used. unodc.org

Pharmacological Characterization of Methylmethaqualone

In Vitro Pharmacological Assays

To characterize the interaction of a compound like methylmethaqualone with GABA-A receptors, several in vitro pharmacological assays are employed. These laboratory-based techniques allow for precise measurement of a compound's effect on receptor function and its binding characteristics.

Electrophysiological Studies of GABA-A Receptor Modulation

Electrophysiological techniques are fundamental for studying ion channel-linked receptors like the GABA-A receptor. mdpi.com The two-electrode voltage clamp (TEVC) method, often using Xenopus oocytes heterologously expressing specific recombinant GABA-A receptor subtypes, is a standard approach. nih.govmdpi.comnih.gov This technique allows researchers to measure the ion current (in this case, chloride ions) flowing through the receptor channels in response to the application of GABA and the modulating compound. nih.gov

In such an experiment, a baseline current is established by applying a low, steady concentration of GABA (e.g., the EC₁₀, the concentration that elicits 10% of the maximal response). nih.govresearchgate.net The modulator (this compound) is then co-applied with GABA, and any change in the current is measured. nih.gov A positive allosteric modulator will increase the chloride current, an effect known as potentiation. nih.gov By testing a range of modulator concentrations, a concentration-response curve can be generated to determine key pharmacological parameters. researchgate.net

| Parameter | Description | Significance |

| EC₅₀ | Half Maximal Effective Concentration: The concentration of a modulator that produces 50% of its maximum possible effect (potentiation). | Measures the potency of the modulator. A lower EC₅₀ value indicates higher potency. |

| Iₘₐₓ / Rₘₐₓ | Maximum Effect: The maximum potentiation of the GABA-evoked current achievable by the modulator. | Measures the efficacy of the modulator. |

| IC₅₀ | Half Maximal Inhibitory Concentration: The concentration of a negative modulator that causes 50% inhibition of the GABA-evoked current. | Measures the potency of an inhibitory modulator. |

While specific electrophysiological data for this compound is not widely available in scientific literature, studies on methaqualone show it robustly potentiates GABA-evoked currents at various αβγ-containing receptor subtypes. nih.gov Similar assays would be necessary to quantify the precise potency (EC₅₀) and efficacy (Iₘₐₓ) of this compound at each specific GABA-A receptor subtype.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays use a radioactively labeled version of a ligand to quantify binding to receptor preparations, typically in homogenized tissue or cell membranes. nih.gov

Two primary types of assays are used:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (Bₘₐₓ) and the radioligand's affinity for the receptor (K₋d, the equilibrium dissociation constant). nih.gov A lower K₋d value signifies higher binding affinity.

Competition Assays: These assays measure the ability of an unlabeled compound (like this compound) to compete with and displace a known radioligand from the receptor. The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled compound. The concentration of the competitor that displaces 50% of the bound radioligand is the IC₅₀ value. This value can then be converted to an affinity constant (Kᵢ) for the unlabeled drug. nih.gov

| Parameter | Description | Significance |

| K₋d | Equilibrium Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. | An intrinsic measure of the affinity of the radioligand for the receptor. |

| Bₘₐₓ | Maximum Binding Capacity: The total concentration of receptors in the sample. | Indicates the density of the target receptor in the tissue or cell preparation. |

| IC₅₀ | Half Maximal Inhibitory Concentration: The concentration of a competing ligand that displaces 50% of a specific radioligand from its binding sites. | A measure of the functional strength of the competing ligand. |

| Kᵢ | Inhibition Constant: The affinity constant for the competing (unlabeled) ligand, calculated from the IC₅₀. | An absolute measure of the binding affinity of the unlabeled compound for the receptor. |

While a radioimmunoassay for methaqualone has been developed, specific Kᵢ values for this compound at GABA-A receptor subtypes are not present in the surveyed literature. google.com Such assays would be required to quantify its binding affinity directly and compare it to that of methaqualone and other modulators.

Metabolism and Pharmacokinetic Profile of Methylmethaqualone

Identification of Methylmethaqualone Metabolites

To date, definitive studies identifying the full range of this compound metabolites in humans are not available in peer-reviewed literature. However, based on the well-documented metabolism of methaqualone and other analogues, a predictive metabolic map can be constructed. The primary routes of metabolism for methaqualone involve hydroxylation at various positions on its chemical structure. wikipedia.orgresearchgate.net It is therefore highly probable that this compound undergoes similar biotransformations.

The structure of this compound, 3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one, presents several potential sites for metabolic modification. nih.gov Likely metabolites would result from the hydroxylation of the quinazolinone nucleus and the dimethylphenyl ring, as well as the oxidation of the methyl groups.

Table 1: Potential Metabolites of this compound

| Potential Metabolite Name | Predicted Metabolic Alteration |

| Hydroxythis compound | Hydroxylation of the 2-methyl group on the quinazolinone ring |

| Phenyl-hydroxythis compound | Hydroxylation of one of the methyl groups on the dimethylphenyl ring |

| Quinazolinone-hydroxythis compound | Hydroxylation on the quinazolinone ring system |

| Dihydrodiol-methylmethaqualone | Formation of a dihydrodiol on the phenyl ring |

This table is predictive and based on the metabolism of analogous compounds, pending direct experimental verification for this compound.

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The biotransformation of drugs is a complex process, typically divided into Phase I and Phase II reactions, catalyzed by various enzyme systems.

Hydroxylation and Oxidation Processes

The principal Phase I metabolic reactions anticipated for this compound are hydroxylation and oxidation, catalyzed primarily by the cytochrome P450 (CYP450) superfamily of enzymes. mdpi.com For its parent compound, methaqualone, hydroxylation is a key metabolic step. researchgate.net This process introduces a hydroxyl group onto the molecule, increasing its water solubility and preparing it for subsequent conjugation and excretion. Given the structural similarities, this compound is expected to be a substrate for similar enzymatic pathways. The additional methyl group on the phenyl ring of this compound provides another site for oxidative metabolism, likely leading to the formation of a hydroxymethyl metabolite.

Comparative Pharmacokinetic Analysis with Methaqualone

Direct comparative pharmacokinetic studies between this compound and methaqualone are not available in the scientific literature. However, some inferences can be drawn from their structural differences and the limited available data.

Table 2: Comparative Profile of this compound and Methaqualone

| Feature | This compound | Methaqualone |

| Chemical Structure | 3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one nih.gov | 2-methyl-3-o-tolyl-4(3H)-quinazolinone wikipedia.org |

| Key Structural Difference | Additional methyl group on the phenyl ring at the 4-position | Single methyl group on the phenyl ring at the 2-position |

| Potency (Animal Models) | Reportedly around 3 times more potent than methaqualone wikipedia.org | Reference compound |

| Elimination Half-Life | Not documented | Biphasic: 10–40 hours and 20–60 hours wikipedia.org |

The increased potency of this compound observed in animal studies could be attributed to several factors, including higher affinity for its target receptors or a different metabolic profile that could lead to higher concentrations of the active compound in the brain. wikipedia.org Without specific pharmacokinetic data, these remain hypotheses.

Implications of Metabolic Rate for Compound Duration of Action

The duration of action of a drug is intrinsically linked to its rate of metabolism and elimination. A compound that is rapidly metabolized will generally have a shorter duration of action, while a slower metabolic rate will lead to a more prolonged effect.

Given that this compound is predicted to be metabolized by CYP3A4, its duration of action could be influenced by factors that affect this enzyme's activity. Co-administration of other drugs that are also metabolized by CYP3A4 could lead to competitive inhibition, potentially slowing the metabolism of this compound and prolonging its effects. Conversely, substances that induce CYP3A4 activity could accelerate its metabolism, leading to a shorter duration of action.

Toxicological Assessment of Methylmethaqualone

Acute Toxicity Studies

Acute toxicity data for methylmethaqualone is primarily derived from animal studies and human exposure case reports. researchgate.netuzh.ch These sources indicate a toxicological profile similar to its parent compound, methaqualone, but with important distinctions in potency and effects. wikipedia.orgresearchgate.net

Specific studies on the in vitro cytotoxicity of this compound are not available in the current scientific literature. However, the broader class of quinazolinone derivatives has been the subject of cytotoxic research, primarily in the context of developing anti-cancer agents. tandfonline.comiftmuniversity.ac.inbenthamdirect.comrasayanjournal.co.in These studies have evaluated the effects of various quinazolinone compounds on different human cancer cell lines, such as lung (A549), breast (MCF-7), and colorectal (Caco2) cancer cells, often using methods like the MTT assay to determine cell viability and calculate IC50 values. iftmuniversity.ac.inbenthamdirect.comrasayanjournal.co.in For instance, certain novel quinazolinone-chalcone hybrids have demonstrated significant cytotoxicity against lung and colorectal cancer cell lines. iftmuniversity.ac.inrasayanjournal.co.in Other research has explored enhancing the cytotoxic effects of quinazolinone Schiff base derivatives by creating copper complexes, which showed high cytotoxicity against breast and lung cancer cells, as well as untransformed keratinocytes. mdpi.com While this indicates the biological activity of the quinazolinone scaffold, it does not provide direct data on the specific cytotoxic potential of this compound on non-cancerous cell types relevant to general toxicity.

Animal studies provide the most direct data on the acute lethal toxicity of this compound. Research in animal models has established that this compound is approximately three times as potent as methaqualone. wikipedia.org The median lethal dose (LD50) has been determined in mice, providing a quantitative measure of its acute toxicity.

| Animal Model | Route of Administration | LD50 Value |

|---|---|---|

| Mouse | Oral | 360 mg/kg caymanchem.com |

| Mouse | Intraperitoneal | 320 mg/kg caymanchem.com |

Beyond lethality, animal studies have highlighted that doses only slightly above the effective sedative dose can induce excitation and myoclonic states. wikipedia.orguzh.ch This narrow margin between the sedative and convulsant effects is a significant toxicological concern. wikipedia.org

The neurotoxic effects of this compound are a prominent feature of its acute toxicity profile, characterized by a complex mix of central nervous system (CNS) depression and stimulation. researchgate.netuzh.ch A clinical case report of a 24-year-old male who ingested this compound documented a series of neurotoxic signs. researchgate.net

Initial symptoms included psychomotor agitation, which later resolved, followed by intermittent confusion. journaljocamr.com The patient also exhibited muscle hyperactivity and a mild, generalized resting tremor in both upper and lower limbs. researchgate.netjournaljocamr.com These clinical observations in humans align with preclinical animal data, which show that this compound can produce excitation and myoclonic states. uzh.ch While severe methaqualone poisoning is known to cause ataxia, lethargy, and seizures, the acute profile of this compound is notably marked by this pronounced psychomotor stimulation. researchgate.netuzh.ch

| Effect | Source | Description |

|---|---|---|

| CNS Depression/Stimulation | Human Case Report researchgate.net | Alternating periods of CNS depression and excitation. |

| Psychomotor Agitation | Human Case Report researchgate.net | Observed as an initial symptom. |

| Muscle Hyperactivity | Human Case Report researchgate.net | Increased muscle activity and resting tremor. |

| Convulsions/Myoclonic States | Animal Studies wikipedia.orguzh.ch | Occurs at doses slightly above the effective sedative dose. |

Information on the cardiovascular and respiratory effects of acute this compound exposure is limited but points to potential stimulatory and depressant effects. In a documented case of human ingestion, the primary cardiovascular sign was mild sinus tachycardia, with a heart rate of 115 beats per minute. researchgate.netjournaljocamr.com Other vital signs, including blood pressure (134/89 mmHg), remained within the normal range. researchgate.net An electrocardiogram (ECG) confirmed the sinus tachycardia but showed no other abnormalities, such as prolongation of the QT interval or an abnormal QRS duration. researchgate.netjournaljocamr.com

While direct data on severe respiratory effects are lacking for this compound, its parent compound, methaqualone, is known to cause respiratory and cardiac failure in cases of severe poisoning. uzh.ch As a CNS depressant, the quinazolone class of drugs, in general, carries a risk of respiratory depression, which can lead to unconsciousness and airway obstruction. theknow.org.au Given that this compound shares a similar toxicological profile with methaqualone, a similar risk of respiratory depression in overdose can be inferred. uzh.chtheknow.org.au

Sub-Acute and Chronic Toxicity Investigations

The long-term toxicological effects of this compound have not been well-documented in scientific literature.

There are currently no published sub-acute or chronic repeat-dose toxicity studies for this compound in animal models. Such studies, which typically involve daily administration of a substance for periods like 28 or 90 days, are essential for characterizing the toxicological profile after prolonged exposure, identifying target organs, and understanding dose-response relationships. journaljocamr.comajol.info The absence of this data means that the potential for cumulative toxicity or long-term organ damage from repeated use of this compound remains uncharacterized.

Assessment of Organ System Pathology

Clinical data on the specific organ system pathology induced by this compound is limited, primarily derived from isolated case reports of acute toxicity. These reports suggest that the central nervous system is the most affected system, but other organs may also be impacted.

In a documented case of this compound abuse, a 24-year-old male presented with symptoms of acute neurotoxicity. researchgate.netnih.gov Laboratory analyses revealed slight elevations in specific serum enzymes, which may indicate early-stage organ stress or damage. researchgate.netnih.govuzh.ch

Hepatic (Liver): An increase in alanine (B10760859) aminotransferase (ALT) to 90 U/L (reference range < 41 U/L) was noted. nih.govuzh.ch Elevated ALT is a biomarker often associated with liver stress or damage.

Muscular: A slight increase in creatine (B1669601) kinase (CK) to 368 U/L (reference range 0 - 200 U/L) was also observed. nih.govuzh.ch Elevated CK levels can indicate muscle damage (rhabdomyolysis).

Cardiovascular: The patient exhibited mild tachycardia, with a heart rate of 115 beats per minute. researchgate.netuzh.ch However, the electrocardiogram (ECG) showed a normal QRS duration and no prolongation of the QT interval, suggesting that at the observed exposure level, severe cardiotoxicity was not present. researchgate.netnih.govuzh.ch

Renal: While direct evidence of kidney damage from this compound is scarce, overdose with its parent compound, methaqualone, has been associated with kidney failure. wikipedia.org This suggests a potential risk for renal pathology with high-dose this compound exposure.

Table 1: Reported Laboratory Findings in a Case of this compound Toxicity

| Parameter | Reported Value | Reference Range | Potential Implication |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | 90 U/L | < 41 U/L | Liver Stress/Damage |

| Creatine Kinase (CK) | 368 U/L | 0 - 200 U/L | Muscle Damage |

| Heart Rate | 115 bpm | 60 - 100 bpm | Tachycardia |

| ECG | Normal | N/A | No immediate evidence of severe cardiotoxicity |

Mechanisms of this compound Toxicity

The toxic effects of this compound are primarily rooted in its interaction with the central nervous system, specifically its action on GABA-A receptors, which leads to a cascade of neurological consequences.

This compound functions as a positive allosteric modulator at the β-subtype of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgnih.gov Its binding to a transmembrane site on the receptor, similar to its parent compound methaqualone, enhances the effects of the endogenous neurotransmitter GABA. wikipedia.orgnih.govresearchgate.net This potentiation increases the influx of chloride ions into neurons, leading to hyperpolarization and a general depression of the central nervous system, which accounts for its sedative-hypnotic effects. evitachem.comtheknow.org.au

A paradoxical and highly dangerous feature of this compound toxicity is its propensity to cause neurological excitation and seizures. wikipedia.org Animal studies have demonstrated that this compound can induce convulsions at doses only slightly higher than those required for sedation, indicating a very narrow therapeutic index. wikipedia.org This pro-convulsive effect is a key differentiator from many other sedatives and is confirmed by user reports and clinical case studies. wikipedia.orgejournals.eu

The precise mechanism for this paradoxical excitation is not fully elucidated but is a known, though rare, phenomenon with some GABAergic agents. In a reported case of this compound intoxication, the patient experienced a state of alternating CNS depression and excitation, characterized by psychomotor agitation and significant muscle hyperactivity, including myoclonic jerks and tremors. researchgate.netnih.govuzh.ch This suggests a complex dysregulation of neural circuits that extends beyond simple CNS depression. The convulsive activity may result from the desynchronization of neuronal firing or alterations in the balance between inhibitory and excitatory neurotransmission in critical brain regions.

Addiction Potential and Dependence Syndrome Development

This compound is considered to have a significant potential for abuse and addiction. uzh.ch Its parent compound, methaqualone, is known for its high addictive potential, leading to a severe withdrawal syndrome characteristic of sedative-hypnotic dependence. uzh.chwikipedia.org As an analogue, this compound likely shares these properties. uzh.ch

Dependence is an adaptive state that develops from repeated drug consumption, where the body requires the substance to maintain normal function and avoid withdrawal symptoms. wikipedia.org The development of dependence on this compound is linked to its mechanism of action. Chronic potentiation of GABA-A receptors can lead to neuroadaptive changes, including receptor desensitization and alterations in gene expression (e.g., involving transcription factors like CREB and ΔFosB), which are implicated in the development of dependence and addiction. epilepsy.comnih.gov

User reports describe this compound as "very addictive," with a strong compulsion to re-dose as the effects wear off. ejournals.eu This pattern of compulsive use despite negative consequences is a hallmark of addiction. wikipedia.org Tolerance can develop rapidly, prompting users to increase their intake, which elevates the risk of overdose and severe side effects. uzh.chepilepsy.com Withdrawal from chronic use of quinazolones can induce symptoms such as anxiety, insomnia, tremors, and in severe cases, delirium and seizures, consistent with withdrawal from other CNS depressants. theknow.org.autandfonline.com

Risk Assessment in Human Exposure Scenarios

Assessing the risk of this compound in human exposure is challenging due to its status as a clandestine designer drug, meaning there are no controlled clinical trials or established therapeutic dosages. researchgate.nettandfonline.com The risk assessment must therefore be based on preclinical data, case reports of acute toxicity, and analysis of its chemical properties.

The primary risks associated with this compound exposure are:

High Acute Toxicity and Narrow Therapeutic Index: The most significant risk is the small margin between a sedative dose and a dose that induces severe neurological excitation and convulsions. wikipedia.org This makes unintentional overdose highly probable, even for experienced users. theknow.org.au

Potency and Overdose: There are indications that this compound may be more potent than its parent compound, methaqualone, further increasing the risk of overdose. theknow.org.au Overdose can lead to unconsciousness, respiratory depression, and potentially death. theknow.org.au

Interaction with Other Substances: Co-ingestion with other CNS depressants, particularly alcohol, can have synergistic effects, dramatically increasing the risk of life-threatening respiratory depression and coma. theknow.org.auejournals.eu A case report noted the simultaneous presence of alcohol in a patient with this compound toxicity. researchgate.netnih.gov

Illicit Production and Contaminants: As an illicitly manufactured substance, there is no quality control. Products sold as this compound may vary widely in purity and dosage. Furthermore, there is a risk of contamination with toxic precursors or byproducts from synthesis. For instance, the synthesis of a related analogue, SL-164, involves the precursor 4-chloro-o-toluidine, a known carcinogen. ejournals.eu Similar risks could exist for this compound.

Given these factors, any exposure to this compound outside of a controlled research setting carries a high risk of severe, unpredictable, and potentially fatal adverse effects.

Analytical Methodologies for Methylmethaqualone Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. mdpi.comencyclopedia.pub For methylmethaqualone analysis, gas and liquid chromatography are the principal separation methods employed, each offering distinct advantages.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of forensic drug samples. unodc.org It combines the potent separation capability of gas chromatography with the highly specific detection of mass spectrometry. nih.govojp.gov For compounds like methaqualone and its analogs, GC-MS provides high specificity for individual compounds within a complex mixture without extensive prior isolation. unodc.org

Validated GC-MS methods have been developed for the quantitative analysis of methaqualone in illicit preparations, demonstrating good precision with coefficients of variation below 5%. nih.govresearchgate.net These methods are typically applied to homogenized powders or extracts from tablets and capsules. unodc.org While specific GC-MS/MS applications detailing the fragmentation of this compound are not as widely published as for its parent compound, the analytical principles are directly transferable. The structural similarity allows for the adaptation of existing methods, often involving a sample extraction into an organic solvent like chloroform, followed by direct injection into the GC-MS system. unodc.org

Table 1: Representative GC Parameters for Methaqualone Analog Analysis

| Parameter | Value |

| Column | 3% OV-17 on 100-120 mesh Gas Chrom Q |

| Column Dimensions | 1.8m length, 4 mm ID |

| Carrier Gas | Nitrogen |

| Flow Rate | 60 ml/min |

| Injector Temperature | 275°C |

| Detector Temperature | 300°C |

| Temperature Program | Initial 150°C (1 min), ramp at 10°C/min to 280°C |

Note: This table is based on established methods for methaqualone and serves as a guide for the analysis of its analogs like this compound. unodc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally unstable. It is a highly sensitive and reliable method for the simultaneous detection of multiple analytes in biological matrices like whole blood and dried blood spots. nih.govnih.gov The use of online extraction high-performance liquid chromatography coupled to mass spectrometry (LC-MSn) has been developed for rapid and sensitive screening of a wide range of xenobiotic substances, and such methods have been successfully used to confirm the presence of this compound in cases of acute neurotoxicity. semanticscholar.org

Ultra-high performance liquid chromatography coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) represents one of the most advanced and sensitive techniques for the determination of this compound. tandfonline.commdpi.com This methodology allows for the simultaneous determination of multiple methaqualone-related compounds in biological samples. nih.govtandfonline.com

A significant analytical challenge is the chromatographic separation of structural isomers, such as this compound and etaqualone (B127262), which can have identical retention times and share multiple mass transitions under certain conditions. tandfonline.com The development of specific UHPLC methods has successfully overcome this issue, enabling their distinct separation and quantification. nih.gov

One such validated method demonstrated a lower limit of quantification (LLOQ) for this compound at 0.2 ng/mL in whole blood. tandfonline.com The method showed a linear concentration range of 0.2–50 ng/mL with a coefficient of determination (R²) value greater than 0.995. tandfonline.comresearchgate.net The precision and accuracy of this method were found to be within 11.8% and ±18.5%, respectively. tandfonline.com Quantification is typically performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. tandfonline.commdpi.com

Table 2: Validation Parameters for UHPLC-QqQ-MS/MS Method for this compound

| Parameter | Result |

| LLOQ in Whole Blood | 0.2 ng/mL |

| Linear Range | 0.2–50 ng/mL |

| Coefficient of Determination (R²) | > 0.995 |

| Intra- and Inter-day Precision (RSD%) | ≤ 11.8% |

| Intra- and Inter-day Accuracy (RE%) | ±18.5% |

| Recovery | 84.2–113.7% |

Data sourced from a study on the determination of methaqualone and its designer analogs. tandfonline.comresearchgate.net

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interferences and pre-concentrate analytes from complex biological matrices like blood and urine before chromatographic analysis. nih.gov

Liquid-liquid extraction (LLE) is a widely used method to separate compounds based on their differential solubilities in two immiscible liquids, such as an aqueous biological sample and a non-polar organic solvent. wikipedia.org The efficiency of LLE is highly dependent on parameters like the choice of organic solvent and the pH of the aqueous phase. fda.gov

For the analysis of this compound and its analogs in whole blood, LLE has been optimized. tandfonline.com Studies have shown that using ethyl acetate (B1210297) as the extraction solvent at a pH of 9 provides the best extraction efficiency for these compounds. mdpi.comtandfonline.com This optimized LLE procedure, when coupled with UHPLC-QqQ-MS/MS analysis, yielded high recovery rates, ranging from 84.2% to 113.7%. tandfonline.comnih.gov

Table 3: Optimized LLE Parameters for this compound in Blood

| Parameter | Condition |

| Sample Matrix | Whole Blood |

| Extraction Type | Liquid-Liquid Extraction (LLE) |

| pH | 9 |

| Solvent | Ethyl Acetate |

| Internal Standard | Methaqualone-d₇ |

This optimized procedure was used in a validated UHPLC-QqQ-MS/MS method. tandfonline.commdpi.comnih.govtandfonline.com

Solid-phase extraction (SPE) is another common sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a different solvent. A systematic procedure for the determination of methaqualone and its metabolites in blood and urine has been developed that utilizes both solid-phase and liquid-liquid extraction for the cleanup of samples. nih.gov

While specific SPE protocols optimized for this compound are not extensively detailed in the literature, methods developed for the broader class of quinazolinone drugs are applicable. The miniaturization of conventional SPE, known as microextraction in packed sorbent (MEPS), offers a more automated approach that can be connected online with GC or LC systems, significantly reducing solvent and sample volumes. nih.gov

Mass Spectrometric Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analytical toxicology and forensic chemistry landscape for the identification and quantification of novel psychoactive substances (NPS) like this compound. Its high sensitivity and specificity, particularly when coupled with chromatographic separation, allow for the unambiguous characterization of analytes in complex biological matrices. Advanced MS techniques, such as Quadrupole Time-of-Flight (QTOF) and triple quadrupole (QqQ) mass spectrometry, are pivotal in both elucidating the chemical structure of new compounds and developing targeted, quantitative assays.

Comprehensive Fragmentation Pathway Studies using QTOF-MS

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful hybrid mass spectrometric technique indispensable for the structural elucidation of unknown compounds such as this compound. QTOF instruments combine a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements of both precursor and product ions. This capability is crucial for determining the elemental composition of an ion and distinguishing between compounds with the same nominal mass. nih.gov

In the context of this compound and its analogs, QTOF-MS is employed to conduct comprehensive fragmentation studies. nih.govtandfonline.com By subjecting the protonated molecule to collision-induced dissociation (CID), a characteristic fragmentation pattern, or mass spectrum, is generated. The high mass accuracy of the QTOF analyzer allows for the precise determination of the mass-to-charge ratio (m/z) of these fragment ions. nih.gov This data enables researchers to propose fragmentation pathways and identify the core structural components of the molecule. nih.govtandfonline.com For instance, mass spectra acquired from a QTOF instrument have been used to elucidate the fragmentation patterns of various methaqualone derivatives, which is essential for building a reliable spectral library and for differentiating between isomers. nih.govtandfonline.com This detailed structural information is foundational for developing specific and reliable methods for targeted detection.

Multiple Reaction Monitoring (MRM) for Targeted Quantification

For quantitative analysis, triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled sensitivity and selectivity. semanticscholar.orgnih.gov This technique is specifically designed for quantifying target analytes in complex mixtures, such as blood or urine. nih.gov The MRM process involves two stages of mass filtering. First, the precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte, this compound, is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. Finally, a specific, characteristic fragment ion, known as a product ion, is selected and monitored in the third quadrupole (Q3). mdpi.com

This precursor-to-product ion transition is highly specific to the chemical structure of the analyte, minimizing interference from other compounds in the matrix. nih.gov For robust quantification, typically two or more MRM transitions are monitored for each compound—one for quantification (quantifier) and at least one for confirmation (qualifier). A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for this compound and its analogs utilized MRM for quantification in whole blood. nih.govtandfonline.com The specific MRM transitions and associated parameters are optimized to achieve the highest sensitivity and specificity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| This compound | 265.15 | 132.10 | 117.00 |

Note: The values presented are based on published methodologies for methaqualone analogs and serve as an illustrative example. researchgate.net Actual parameters must be optimized for the specific instrument and method.

Validation Parameters for Analytical Methods

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. gavinpublishers.comajpaonline.com For forensic and clinical applications, method validation ensures the reliability, accuracy, and precision of the reported results. Key validation parameters are assessed according to international guidelines to demonstrate the method's performance. au.dkeuropa.eu

Limit of Quantification (LOQ) and Detection (LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.de It is often determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which the signal can be distinguished from the background noise, typically at a signal-to-noise ratio of 3:1. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. nih.govloesungsfabrik.de This is the lowest concentration on the calibration curve and is crucial for reporting quantitative results in toxicology cases. For bioanalytical methods, the analyte response at the LOQ should be at least five times the response of the blank, and the precision and accuracy should be within 20%. au.dk

In a validated UHPLC-MS/MS method for the determination of this compound in whole blood, the linear concentration range was established from 0.2 ng/mL to 50 ng/mL, making the LOQ 0.2 ng/mL. tandfonline.com

Precision, Accuracy, and Recovery Assessments

These parameters evaluate the reliability and exactness of the quantitative measurements.

Precision: This measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For bioanalytical methods, the precision should not exceed 15% CV, except at the LOQ, where it should not exceed 20%. au.dk

Accuracy: Accuracy refers to the closeness of the mean test result to the true or accepted reference value. ajpaonline.comnih.gov It is often assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and is expressed as the percentage of the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% at the LOQ). europa.eu

Recovery: Recovery is a measure of the extraction efficiency of an analytical method. nih.gov It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration. au.dk While 100% recovery is not required, it must be consistent, precise, and reproducible across the concentration range. au.dk

| Validation Parameter | Acceptance Criteria | Reported Finding | Reference |

|---|---|---|---|

| LOQ | ≤ 20% Precision and Accuracy | 0.2 ng/mL | tandfonline.com |

| Precision (RSD) | ≤ 15% | Within 20% | nih.gov |

| Accuracy (Bias) | Within ±15% | Within 20% | nih.gov |

| Recovery | Consistent and Reproducible | 84.2% – 113.7% | nih.govtandfonline.com |

Matrix Effects and Internal Standard Utilization

Matrix Effects: When analyzing biological samples like blood or plasma, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.comeijppr.com This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. medipharmsai.com It is a significant concern in LC-MS analysis and must be evaluated during method validation to ensure that it does not compromise the accuracy and precision of the results. core.ac.uk For a validated method concerning this compound, the matrix effect was determined to be within ±15.8%, indicating that interferences from the blood matrix were adequately controlled. tandfonline.com

Internal Standard (IS) Utilization: To compensate for analyte loss during sample preparation and to correct for variability in instrument response and matrix effects, an internal standard is used. wuxiapptec.com An IS is a compound with similar physicochemical properties to the analyte, which is added at a known, constant concentration to all samples, calibrators, and quality controls before sample processing. ijpbms.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated), as its behavior is nearly identical to the target analyte. wuxiapptec.com For the analysis of this compound and its analogs, Methaqualone-d₇ has been successfully used as an internal standard. nih.govtandfonline.com The final quantification is based on the ratio of the analyte peak area to the IS peak area, which significantly improves the accuracy and reproducibility of the method. ijpbms.com

Isomer Separation and Identification Challenges in Forensic Toxicology

A significant challenge in the forensic toxicological analysis of this compound is its differentiation from its structural isomer, etaqualone. nih.govtandfonline.com Structural isomers possess the same molecular formula and, consequently, the same exact mass, making them indistinguishable by mass spectrometry alone. nih.gov Therefore, chromatographic separation is essential for their unambiguous identification.

Initially, standard reversed-phase chromatographic conditions using a C18 column and an acetonitrile-based mobile phase may fail to separate this compound and etaqualone, leading to their co-elution. tandfonline.com This co-elution is particularly problematic in mass spectrometric analysis as they can also share some MRM transitions, making it impossible to distinguish between the two compounds. tandfonline.com

To overcome this challenge, modifications to the chromatographic method are necessary. A successful approach involves changing the stationary phase of the analytical column and altering the composition of the mobile phase. tandfonline.com The use of a column with a different stationary phase, such as a phenyl-butyl column, can provide alternative selectivity based on different interactions with the analytes. tandfonline.com Furthermore, switching the organic modifier in the mobile phase from acetonitrile (B52724) to methanol, and incorporating additives like ammonium (B1175870) formate (B1220265) and formic acid, can significantly improve the separation of these isomers. tandfonline.com

The development of a gradient elution program that includes a partial isocratic step, where the mobile phase composition is held constant at the elution point of the isomers, can further enhance their resolution. tandfonline.com This fine-tuning of the chromatographic conditions allows for the baseline separation of the this compound and etaqualone peaks, enabling their individual identification and quantification.

The ability to differentiate between these isomers is of utmost importance in forensic toxicology. Although they are structurally similar, their pharmacological and toxicological properties may differ. Misidentification could have significant legal and medical implications. Therefore, forensic laboratories must employ and validate analytical methods that are capable of resolving these and other potential isomers of controlled substances.

Neuroscientific and Behavioral Investigations of Methylmethaqualone Effects

Central Nervous System (CNS) Depression and Excitation Paradigms

Methylmethaqualone is categorized as a central nervous system depressant, which accounts for its sedative and hypnotic effects. wikipedia.orgtheknow.org.au However, clinical observations of acute toxicity reveal a paradoxical presentation that combines CNS depression with periods of excitation. researchgate.netnih.gov A case report of acute neurotoxicity following oral ingestion of this compound described a patient presenting with symptoms of CNS depression that alternated with excitation and psychomotor agitation. researchgate.netuzh.ch This dualistic effect, where sedative properties are accompanied by excitatory states, is a notable feature of the compound's toxicological profile. uzh.ch The parent compound, methaqualone, is also known to be a CNS depressant that functions similarly to barbiturates. unodc.org

Psychomotor Stimulation and Agitation Responses in Experimental Models

Consistent with the excitatory component of its effects, this compound use has been associated with marked psychomotor stimulation. researchgate.netnih.govcaymanchem.commedchemexpress.com In a confirmed case of this compound abuse, the patient exhibited significant psychomotor agitation and muscle hyperactivity, including a generalized resting tremor of the limbs. researchgate.netuzh.ch These observations are supported by preclinical data from animal studies which note that MMQ can induce excitation and myoclonic states. uzh.ch The appearance of marked psychomotor stimulation seems to be a key feature of its acute toxicity profile. researchgate.netnih.gov

Alterations in Neurotransmitter Systems (e.g., GABAergic, Dopaminergic)

The primary mechanism of action for this compound, like its parent compound, is believed to be its interaction with the GABAergic system. wikipedia.orgtandfonline.com It is understood to function as an agonist at the β subtype of the GABA-A receptor. wikipedia.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and drugs that enhance its effect typically produce sedative, anti-anxiety, and anticonvulsant effects. wikipedia.orgpsychiatria-danubina.com Structural and electrophysiological studies on methaqualone have revealed that it acts as a positive allosteric modulator at a unique binding site within the transmembrane domain of the GABA-A receptor, a site distinct from that of other modulators like benzodiazepines. nih.govresearchgate.net This modulation enhances the receptor's response to GABA, leading to increased neuronal inhibition. wikidoc.org

Table 1: Neurotransmitter System Interactions of Quinazolinones

| Compound | Primary Target System | Receptor/Site of Action | Observed Effect |

|---|---|---|---|

| This compound | GABAergic | GABA-A Receptor (β subtype agonist) wikipedia.org | Sedation, Hypnosis, Potential Dopamine (B1211576) Disinhibition wikipedia.orgelyssabmargolis.com |

| Methaqualone | GABAergic | GABA-A Receptor (Positive Allosteric Modulator) nih.govresearchgate.net | Sedation, Hypnosis, Anticonvulsant tandfonline.comresearchgate.net |

Electrophysiological Correlates of this compound Activity

The functional effects of quinazolinones on neural circuits have been investigated using electrophysiological techniques. Whole-cell patch-clamp electrophysiology is a key method used to study how these compounds affect the activity of ion channels like the GABA-A receptor. nih.govresearchgate.net In these experiments, researchers can measure the electrical currents flowing through the receptor in the presence of the compound. Studies on methaqualone have demonstrated that it potentiates GABA-evoked currents, confirming its role as a positive allosteric modulator. nih.gov These techniques allow for a precise characterization of the drug's potency and efficacy at the receptor level. researchgate.net

Broader, in vivo electrophysiological recordings, such as those measuring local field potentials (LFPs) and the firing patterns of single neurons, are used to understand how drugs impact neural processing in specific brain circuits. nih.gov While specific LFP studies on this compound are not widely documented, research on methaqualone has shown that its effects on locomotion and anticonvulsant activity in vivo correlate with its modulatory actions at GABA-A receptors. researchgate.net

Behavioral Phenotyping in Animal Models

Animal models are essential for characterizing the behavioral effects of psychoactive substances and understanding their neurobiological underpinnings. researchgate.netremedypublications.com These models allow for controlled investigation into aspects like locomotor activity and seizure susceptibility. researchgate.net

The effect of psychoactive compounds on motor activity is commonly assessed in rodents using automated locomotor activity chambers. oatext.com These systems can track various parameters, including horizontal movement (total distance traveled) and vertical activity (rearing), to quantify drug-induced hyperlocomotion or hypolocomotion. nih.govnih.gov More complex, repetitive behaviors, known as stereotypy, can also be measured at higher doses of psychostimulants. nih.gov While specific locomotor studies for this compound are not detailed in the available literature, assays for locomotion are a standard part of the in vivo assessment for related compounds like methaqualone to correlate behavioral outcomes with receptor activity. researchgate.net

A significant finding from animal studies is that this compound can induce convulsions. wikipedia.org Research has shown that it produces these convulsive effects at doses only slightly higher than those required for sedation, highlighting a narrow therapeutic index and a pro-convulsive profile. wikipedia.org This is a critical distinction from its parent compound, methaqualone, which has been investigated for its anticonvulsant properties. nih.gov Studies on methaqualone demonstrated that it can protect against seizures induced by electrical shock, chemicals, and sound in a dose-dependent manner. researchgate.netnih.gov The contrasting convulsive properties of this compound and the anticonvulsant effects of methaqualone underscore how small structural modifications can dramatically alter a compound's pharmacological profile.

Table 2: Behavioral Effects of this compound and Related Compounds in Animal Models

| Compound | Behavioral Model | Species | Observed Effect |

|---|---|---|---|

| This compound | General Observation | Animal Models | Pro-convulsive effects at doses slightly above the effective sedative dose. wikipedia.org |

| Methaqualone | Electrically, Chemically, and Sound-Induced Seizure Models | Mice | Dose- and time-dependent decrease in seizure susceptibility (anticonvulsant effect). nih.gov |

| Methaqualone Derivatives | Anti-convulsant Activity Screening | Not Specified | Several novel derivatives exhibited significant anti-convulsant activities. researchgate.net |

Reward and Reinforcement Mechanisms in Drug Self-Administration Models

The reinforcing effects of a substance, which are indicative of its abuse potential, are primarily evaluated using drug self-administration models in preclinical research. meliordiscovery.com These models are considered the gold standard as they measure the motivation of an animal to actively seek and consume a drug, which is analogous to human drug-taking behavior. meliordiscovery.comnih.gov In a typical self-administration paradigm, an animal, often a rodent, is trained to perform a specific action, such as pressing a lever, to receive a dose of the drug. veteriankey.com The rate and pattern of this responding provide a quantitative measure of the drug's reinforcing properties. nih.gov

This compound (MMQ) is an analogue of methaqualone and functions as an agonist at the β subtype of the GABAA receptor, which is consistent with sedative and hypnotic effects. wikipedia.org Drugs that modulate the GABAergic system, particularly positive allosteric modulators of the GABAA receptor, are known to have reinforcing effects. This is because GABAergic neurons play a crucial role in the brain's reward circuitry, often by inhibiting neurons that would otherwise suppress dopamine release in key areas like the ventral tegmental area (VTA) and nucleus accumbens (NAc). By enhancing GABAergic inhibition on these inhibitory interneurons, drugs like benzodiazepines and barbiturates can lead to a net increase in dopaminergic activity, producing euphoria and reinforcement. wikipedia.org

While direct self-administration studies on this compound are not extensively documented in peer-reviewed literature, its classification as a quinazolinone sedative and its action as a GABAA receptor agonist strongly suggest that it would demonstrate positive reinforcing effects in such models. wikipedia.org Animal studies have established that its parent compound, methaqualone, possesses reinforcing properties. Given that this compound is reported to be approximately three times as potent as methaqualone in animal models, it is highly probable that it would also be self-administered, potentially showing a higher reinforcing efficacy or potency. wikipedia.org The behavior in these models is maintained by the drug's effects, establishing it as a reinforcer. nih.gov Stimuli associated with the drug can also become conditioned reinforcers, capable of driving drug-seeking behavior on their own. nih.govveteriankey.com

Table 1: Hypothetical Fixed-Ratio Self-Administration Data for a Sedative-Hypnotic Agent

| Group | Reinforcer | Schedule | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Reinforcers Earned (± SEM) |

|---|---|---|---|---|---|

| Control | Saline | FR1 | 12 (± 2.1) | 10 (± 1.8) | 12 (± 2.1) |

| Test Compound | This compound | FR1 | 85 (± 9.3) | 15 (± 2.5) | 85 (± 9.3) |

This table illustrates the type of data generated in a fixed-ratio (FR) self-administration study. A significant difference in active lever presses between the test compound and saline groups would indicate that the compound has reinforcing properties. Data are hypothetical.

Neuroadaptations Following Chronic this compound Exposure

There is a significant lack of scientific literature and published research specifically investigating the neuroadaptations resulting from chronic exposure to this compound. Preclinical studies and clinical reports on this specific compound are scarce, with most available information focusing on its acute effects and chemical properties. researchgate.netnih.gov

However, it is possible to infer potential areas of neuroadaptation based on the known pharmacology of this compound as a GABAA receptor agonist and the established effects of other drugs in its class, such as benzodiazepines and barbiturates. Chronic administration of GABAA receptor positive allosteric modulators typically leads to significant neuroadaptive changes within the GABAergic system itself. These adaptations are the brain's homeostatic response to the continuous, enhanced inhibitory tone.

Key neuroadaptations often observed with chronic exposure to sedative-hypnotics include:

Receptor Subunit Alterations: Changes in the expression levels of different GABAA receptor subunits. The brain may attempt to counteract the drug's effects by downregulating the expression of subunits that are sensitive to the drug or upregulating those that are less sensitive.

Receptor Uncoupling: A functional desensitization where the allosteric binding site (where the drug binds) and the GABA binding site become less efficiently coupled. This means that even when the drug is bound, its ability to potentiate GABA's effect is diminished.

Changes in Glutamatergic Systems: The brain's primary excitatory system, mediated by glutamate, often undergoes adaptive changes to counteract the persistent sedative effects. This can include an upregulation of NMDA or AMPA receptors, which can contribute to withdrawal symptoms like anxiety and seizures upon cessation of the drug. nih.gov

Alterations in Dopaminergic Pathways: While the acute effect can be an increase in dopamine, chronic exposure may lead to a blunting of the mesolimbic dopamine system's response, contributing to anhedonia and dysphoria during withdrawal.

These potential adaptations could underlie the development of tolerance (requiring more drug to achieve the same effect) and a withdrawal syndrome upon discontinuation, which are hallmarks of physical dependence. It must be emphasized that these are general principles of neuroadaptation for sedative drugs, and dedicated research is required to determine the specific and precise neuroadaptations following chronic this compound use.

Table 2: Potential Areas of Investigation for Neuroadaptation Following Chronic Sedative Exposure

| Neural System | Potential Neuroadaptation | Functional Consequence |

|---|---|---|

| GABAergic System | Downregulation/altered composition of GABAA receptors | Tolerance to sedative effects; withdrawal hyperexcitability |

| Glutamatergic System | Upregulation of NMDA/AMPA receptors | Increased neuronal excitability; potential for seizures during withdrawal |

| Dopaminergic System | Reduced baseline dopamine levels or receptor sensitivity | Anhedonia, dysphoria, and craving during abstinence |

| Second Messenger Systems | Alterations in cAMP or Ca2+ signaling pathways | Long-term changes in gene expression and neuronal function |

This table outlines the general types of neuroadaptations that are studied in response to chronic drug exposure. This is a general framework and does not represent specific findings for this compound.

Public Health Implications and Regulatory Science of Methylmethaqualone

Epidemiological Trends of Methylmethaqualone Emergence and Abuse

The emergence of this compound is part of a larger trend involving the cyclic reappearance of drug classes. Following the widespread control of methaqualone in the 1980s, a void was left in the illicit market. wikipedia.org Decades later, analogues began to surface as "legal highs" or research chemicals. This compound was reportedly first identified on the German black market in 1997 and was listed by the U.S. Drug Enforcement Administration (DEA) as a "drug of forensic interest" around the same time. wikipedia.orgdokumen.pub

While not as widespread as other classes of NPS like synthetic cannabinoids or cathinones, quinazolinone analogues, including this compound, appear sporadically. tandfonline.com Cases of its recreational use and associated toxicity have been documented in Europe, indicating its circulation within the NPS user community. researchgate.netnih.gov The abuse of these substances is often driven by their availability on the internet and the perception that they are legal or safer alternatives to traditional illicit drugs. mdpi.com

Data from online forums, while not a substitute for formal epidemiological studies, suggest continued interest and use of methaqualone derivatives. ejournals.eubibliotekanauki.pl These platforms provide qualitative insights into the prevalence and user experiences of substances like this compound, often serving as an early indicator of emerging trends before they are detected by official monitoring systems. ejournals.eu The timeline below illustrates the emergence of several methaqualone analogues, highlighting a trend that began in the late 1990s and has continued into the 2020s with new derivatives appearing on the illicit market. tandfonline.com

Timeline of Methaqualone Analogue Emergence

| Compound | Year of First Report/Appearance | Jurisdiction of First Report |

|---|---|---|

| This compound (MMQ) | 1997 | Germany dokumen.pub |

| Mebroqualone | 1997 | Germany dokumen.pub |

| Etaqualone (B127262) | 2009 | Denmark dokumen.pub |

| Afloqualone | 2014 | Sweden dokumen.pub |

| SL-164 | ~2020 | Europe tandfonline.com |

| 2-Methoxyqualone | ~2020 | Europe tandfonline.com |

Challenges in Monitoring and Controlling Novel Psychoactive Substances

The rise of NPS, including this compound, presents formidable challenges for monitoring and control. nih.gov These challenges are multifaceted, stemming from the chemical diversity and dynamic nature of the illicit drug market.

Rapid Emergence and Chemical Diversity: Clandestine chemists can create a vast number of new substances by making small modifications to the molecular structure of existing drugs. unodc.org This rapid turnover means that by the time a specific compound is identified and researched, it may already be replaced by new, unregulated analogues. clinicallab.com

Analytical Difficulties: Forensic laboratories struggle to keep pace with the influx of NPS. nih.gov Identifying these substances requires sophisticated analytical techniques and, crucially, reference standards for comparison. For many new compounds, these standards are not readily available. Furthermore, structural isomers, such as this compound and etaqualone, can be difficult to distinguish without advanced analytical methods, complicating toxicological and forensic analysis. tandfonline.com

Information Gaps: There is a significant lack of scientific data on the pharmacology and toxicology of most NPS. mdpi.com Much of the available information on this compound, for instance, comes from anecdotal user reports and a limited number of case studies, rather than controlled scientific research. wikipedia.orgejournals.eu This information deficit hinders risk assessment and the development of effective public health responses.

Online Availability: The internet provides an anonymous and easily accessible marketplace for NPS, often sold under deceptive labels like "research chemicals." clinicallab.comunodc.org This complicates efforts to monitor sales and distribution channels. Drug checking services have identified this compound in products sold online that were purported to be its parent compound, methaqualone, highlighting the unreliability of these sources. theknow.org.au

Development of Forensic Intelligence and Early Warning Systems

In response to the challenges posed by NPS, national and international bodies have developed forensic intelligence and early warning systems (EWS). These systems are designed to detect, monitor, and respond to the emergence of new substances like this compound. The European Union's EWS, operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol, is a prime example. europa.eu

The core functions of an EWS include:

Data Collection: Gathering information from a wide network of sources, including law enforcement seizures, forensic laboratory analyses, clinical and toxicological findings from hospitals, and monitoring of open sources like the internet and user forums. ejournals.eueuropa.eu

Signal Detection and Notification: Identifying new substances or unusual trends in use or harm. Once a potential threat is detected, the system issues alerts to public health authorities, law enforcement, and clinical practitioners. europa.eu

Risk Assessment: When a substance is deemed to pose a significant public health risk, a formal risk assessment is conducted. This process gathers all available information on the substance's chemistry, pharmacology, health risks, and social harms to inform control measures. europa.eu

Forensic intelligence is a critical component of this process. The identification of this compound in seized materials or biological samples provides concrete evidence of its availability and use, triggering further investigation and potential alerts through the EWS network. canada.ca

Key Components of a Novel Psychoactive Substance Early Warning System

| Component | Description | Example Sources/Actors |

|---|---|---|

| Data Collection & Monitoring | Systematic gathering of information on the emergence, prevalence, and harm of new substances. | Forensic Labs, Law Enforcement, Hospitals, Poison Control Centers, Online Forum Monitoring. ejournals.eueuropa.eu |

| Information Exchange | Rapid sharing of data and alerts among a network of national and international partners. | EMCDDA, Europol, National Focal Points, Public Health Agencies. europa.eusanidad.gob.es |

| Risk Assessment | Formal evaluation of the health and social risks posed by a specific new substance. | Scientific Committees, Expert Panels (e.g., EMCDDA's extended Scientific Committee). europa.eu |

| Response & Control | Implementation of public health advisories, harm reduction strategies, and legislative action based on risk assessment. | Governments, Health Ministries, Regulatory Bodies. sanidad.gob.es |

Policy and Legislative Responses to Analogue Compounds

Governments have adopted several legislative strategies to control NPS like this compound. These approaches vary in their scope and mechanism.

Substance-Specific Scheduling: The most traditional approach involves placing individual substances into legal schedules, as was done when Germany made this compound illegal in 1999. wikipedia.org However, this method is often too slow to keep up with the rapid pace at which new analogues appear.

Analogue Legislation: To address the shortcomings of substance-specific controls, some countries have enacted analogue laws. The United States' Federal Analogue Act, for example, allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as such if it is intended for human consumption. This allows for the prosecution of cases involving new substances without having to legislate each one individually.